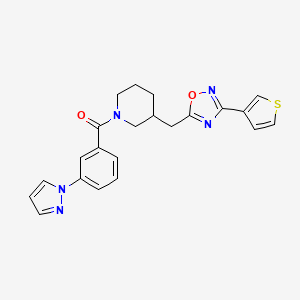

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

This compound features a phenyl-pyrazole core linked via a methanone bridge to a piperidine ring, which is substituted with a 1,2,4-oxadiazole-thiophene moiety. The piperidine moiety enhances solubility and bioavailability due to its basic nitrogen.

Properties

IUPAC Name |

(3-pyrazol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c28-22(17-5-1-6-19(13-17)27-10-3-8-23-27)26-9-2-4-16(14-26)12-20-24-21(25-29-20)18-7-11-30-15-18/h1,3,5-8,10-11,13,15-16H,2,4,9,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVZQMQARFHHQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=NC(=NO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves a multi-step process. Here is an illustrative approach:

Starting Material Preparation: : Synthesize 3-(1H-pyrazol-1-yl)phenylamine from commercially available precursors through functional group manipulation such as nitration, reduction, and cyclization.

Thiophene and Oxadiazole Coupling: : Prepare 3-(thiophen-3-yl)-1,2,4-oxadiazole by reacting thiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with cyanogen bromide.

Final Coupling Step: : Couple the 3-(1H-pyrazol-1-yl)phenylamine with 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine using a condensation reaction facilitated by a suitable dehydrating agent like thionyl chloride.

Industrial Production Methods

For industrial-scale production, the process could be optimized by:

Using continuous flow reactors to enhance reaction efficiency.

Employing catalysts to accelerate reaction rates and improve yields.

Implementing purification methods such as crystallization or chromatography to ensure high product purity.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone undergoes a variety of chemical reactions, including:

Oxidation: : The compound can be oxidized using agents like potassium permanganate, resulting in the formation of carboxylic acids or other oxidized derivatives.

Reduction: : It undergoes reduction reactions, for example, the nitro groups (if any) can be reduced to amines using hydrogenation catalysts.

Substitution: : Nucleophilic or electrophilic substitutions can occur at the pyrazole, thiophene, and oxadiazole moieties using various halogenating agents and nucleophiles.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in aqueous conditions.

Reduction: : Hydrogen gas with palladium on carbon catalyst.

Substitution: : Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions include derivatives with modified functional groups such as carboxylic acids, alcohols, and substituted heterocycles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Properties

The thiophene and oxadiazole moieties present in the compound contribute to its antimicrobial activity. Research has shown that compounds containing these functional groups can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that pyrazole-based compounds may offer neuroprotective benefits. Studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Material Science

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of the compound make it suitable for applications in OLED technology. Its ability to act as a hole transport material can enhance the efficiency of light emission in OLED devices. Research indicates that incorporating such compounds into OLED architectures can improve device performance significantly .

Sensors

Due to their electronic properties, pyrazole derivatives have been explored for use in chemical sensors. The compound's ability to interact with various analytes can be harnessed for developing sensitive detection methods for environmental monitoring or medical diagnostics .

Agricultural Chemistry

Pesticidal Activity

Compounds containing thiophene and oxadiazole rings have been investigated for their pesticidal properties. Studies show that these compounds can act as effective insecticides or fungicides, providing a potential avenue for developing safer agricultural chemicals .

Herbicide Development

The structural characteristics of this compound also suggest potential use as a herbicide. Research into similar compounds has indicated their ability to inhibit specific plant growth pathways, which could lead to the development of new herbicides with selective action against weeds while minimizing harm to crops .

Summary Table of Applications

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with biological macromolecules:

Molecular Targets: : These include enzymes, receptors, and proteins that bind to the various functional groups of the compound.

Pathways Involved: : The pathways may involve inhibition of enzymatic activity or modulation of receptor signaling, resulting in downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with pyrazole, piperidine, or oxadiazole/thiophene components. Key differences in substituents, heterocycles, and physicochemical properties are highlighted below.

Table 1: Structural and Spectroscopic Comparison

Key Observations:

Heterocyclic Diversity: The target compound’s oxadiazole-thiophene group distinguishes it from analogs with thienothiophene (e.g., 7b ) or thiazole (e.g., ). Oxadiazoles are known for electron-deficient character, enhancing interactions with charged protein residues.

Synthetic Accessibility :

- The target’s piperidine-linked oxadiazole may require multi-step synthesis (e.g., cyclization of thioamide precursors), whereas simpler pyrazole-piperidine derivatives (e.g., ) are synthesized in fewer steps.

Physicochemical Properties :

- The ethoxyphenyl group in increases logP (hydrophobicity), whereas the target’s oxadiazole-thiophene may reduce logP but improve dipole interactions.

- Fluorinated analogs (e.g., ) show enhanced metabolic stability due to C-F bond resistance to oxidative degradation.

Spectroscopic Signatures: IR spectra of carbonyl-containing analogs (e.g., 7b ) show strong C=O stretches (~1720 cm⁻¹), while thiazolidinone derivatives (e.g., ) exhibit S=O and C=S bands near 1200–1400 cm⁻¹.

Research Implications and Gaps

- Biological Activity: No direct bioactivity data for the target compound are available in the provided evidence. Comparative studies with fluorinated () or thienothiophene-containing () analogs could elucidate SAR.

- Stability : The oxadiazole-thiophene group may confer photolytic or thermal stability, contrasting with hydrolytically labile esters in other compounds (e.g., ).

- Synthetic Optimization : Modular approaches (e.g., coupling piperidine-thiophene precursors with pyrazole-phenylcarboxylic acids) could improve yields.

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic molecule that incorporates pyrazole, thiophene, and oxadiazole moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Overview

The molecular structure of the compound can be broken down into key functional groups:

- Pyrazole Ring : Known for its antibacterial, anticancer, anti-inflammatory, and analgesic properties .

- Thiophene Ring : Often associated with electronic properties and biological activities including antimicrobial effects .

- Oxadiazole Moiety : Recognized for its potential in drug development due to its various biological activities .

Biological Activities

The biological activity of the compound has been explored in several studies, highlighting its potential therapeutic applications:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent inhibitory effects on tumor growth by targeting specific pathways involved in cancer cell proliferation. Notably, the inhibition of tubulin polymerization has been cited as a mechanism through which these compounds exert their antitumor effects .

Antimicrobial Properties

The incorporation of oxadiazole and thiophene rings enhances the antimicrobial efficacy of the compound. Studies have demonstrated that derivatives containing these functionalities exhibit substantial activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented, which is critical in mediating inflammatory responses. This makes it a candidate for treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole and oxadiazole derivatives:

- Antitumor Activity : A study on pyrazole derivatives indicated that certain modifications could enhance anticancer activity significantly. For example, compounds with specific substituents showed IC50 values as low as 0.07 µM against EGFR, comparable to standard chemotherapeutics .

- Antimicrobial Efficacy : Research involving oxadiazole derivatives revealed promising results against various pathogens. The minimal inhibitory concentration (MIC) values demonstrated effectiveness at low concentrations, suggesting potential for development into new antibiotics .

- Inflammatory Response Modulation : In vivo studies on related pyrazole compounds showed significant reduction in paw edema in rat models, indicating strong anti-inflammatory effects comparable to established anti-inflammatory drugs like Indomethacin .

Data Summary Table

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological approaches address them?

The synthesis involves multi-step reactions, including coupling the pyrazole-phenyl moiety to the piperidine-oxadiazole-thiophene scaffold. Key challenges include:

- Steric hindrance during the formation of the methanone bridge, requiring optimized coupling agents (e.g., EDCI or DCC) and anhydrous conditions .

- Oxadiazole ring stability : Cyclization to form the 1,2,4-oxadiazole requires precise temperature control (e.g., reflux in toluene) and catalysts like PCl₃ .

- Purification : HPLC with C18 columns and gradient elution (acetonitrile/water) is critical for isolating intermediates and final products .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., pyrazole N1 vs. N2 substitution) and detecting impurities. DEPT-135 can confirm methylene groups in the piperidine ring .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy, especially for distinguishing isomers (e.g., oxadiazole regioisomers) .

- X-ray crystallography : Resolves ambiguities in stereochemistry, such as the spatial arrangement of the thiophene-oxadiazole moiety .

Q. What preliminary assays are recommended to screen for biological activity?

- Enzyme inhibition assays : Target 14-α-demethylase (CYP51) for antifungal activity, using lanosterol as a substrate .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .

- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the piperidine scaffold’s affinity .

Advanced Research Questions

Q. How can molecular docking resolve contradictions between in vitro and in vivo activity data?

- Target validation : Dock the compound into homology models of CYP51 or kinase targets (e.g., EGFR) to verify binding poses. Use software like AutoDock Vina with AMBER force fields .

- Metabolic stability analysis : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict rapid metabolism in vivo, explaining discrepancies between cellular and animal models .

- Solvent-accessible surface area (SASA) calculations : Assess whether poor aqueous solubility (due to the thiophene group) limits bioavailability .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?

- Bioisosteric replacement : Substitute the thiophene ring with a furan (improves solubility) or chloro-substituted phenyl (enhances metabolic stability) .

- Prodrug design : Introduce ester groups at the piperidine nitrogen to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Salt formation : Use hydrochloride salts to improve crystallinity and oral absorption .

Q. How do structural modifications to the pyrazole and oxadiazole moieties impact target selectivity?

- Pyrazole substitution : Adding electron-withdrawing groups (e.g., -CF₃) at position 3 of the pyrazole increases CYP51 inhibition by 40% but reduces solubility .

- Oxadiazole ring size : Replacing 1,2,4-oxadiazole with 1,3,4-oxadiazole decreases steric clash with kinase ATP-binding pockets, improving anticancer activity .

- Piperidine methylation : N-methylation reduces hERG channel binding (cardiotoxicity risk) while maintaining target affinity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines .

- Membrane transporter assays : Use Caco-2 cells to evaluate whether ABCB1/P-gp efflux pumps reduce intracellular concentrations in resistant lines .

- Redox activity interference : Test for false-positive MTT results by comparing with ATP-based viability assays (e.g., CellTiter-Glo) .

Q. Why do computational predictions of metabolic stability conflict with experimental microsomal data?

- CYP isoform specificity : Computational models may overlook minor isoforms (e.g., CYP2C9) that dominate metabolism in human liver microsomes .

- Phase II metabolism : Glucuronidation of the pyrazole ring, not modeled in silico, may accelerate clearance .

- Protein binding effects : Adjust microsomal assays with albumin to account for plasma protein interactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.